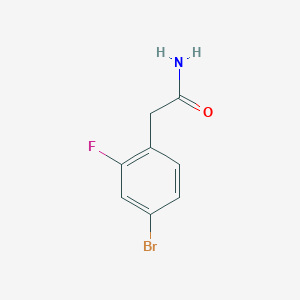

2-(4-Bromo-2-fluorophenyl)acetamide

説明

Historical Development and Research Context

The synthesis of 2-(4-bromo-2-fluorophenyl)acetamide traces its roots to mid-20th-century advancements in aromatic electrophilic substitution reactions. Early work on halogenated acetamides focused on mono-halogen derivatives, such as 2-phenylacetamide (CAS 103-81-1), which served as precursors for antibiotics and agrochemicals. The introduction of dual halogenation strategies in the 1980s enabled the systematic exploration of compounds like this compound, leveraging bromine’s electron-withdrawing effects and fluorine’s electronegativity to fine-tune molecular properties.

A pivotal development occurred with the optimization of bromo-fluorination protocols, as exemplified by the use of iodine fluoride reagents to replace bromine with fluorine at benzylic positions. This methodological breakthrough facilitated the targeted synthesis of meta- and para-halogenated acetamides, including this compound (CAS 326-66-9), which was first characterized in the late 20th century. Subsequent innovations, such as the hydrobromic acid-mediated bromination of 4-fluoroaniline derivatives, further streamlined production.

Significance in Contemporary Medicinal Chemistry

In medicinal chemistry, this compound’s dual halogen motif enhances its capacity to engage in halogen bonding and π-π stacking interactions with biological targets. These interactions are critical for modulating enzyme activity or receptor binding, as demonstrated in analogs like halophenylacetamides (HPAcAms), which exhibit cytotoxicity profiles superior to aliphatic haloacetamides. For instance, HPAcAms derived from phenylalanine chlorination show 3–5× higher cytotoxicity than dichloroacetamide, underscoring the pharmacological relevance of aromatic halogenation.

The compound’s utility extends to intermediate roles in synthesizing bioactive molecules. For example, 2-phenylacetamide derivatives are precursors to penicillin G and phenobarbital, while bromo-fluoro variants enable the development of kinase inhibitors and antimicrobial agents. The bromine atom at the para position stabilizes aromatic rings against metabolic degradation, whereas the ortho fluorine enhances solubility and bioavailability.

Classification Within Halogenated Phenylacetamide Research

This compound belongs to the halophenylacetamide (HPAcAm) family, a subclass of nitrogenous aromatic halogenated disinfection byproducts (DBPs) recently identified in drinking water. Its structural classification is defined by:

| Feature | Description |

|---|---|

| Core Structure | Phenylacetamide backbone with acetamide group at position 1 |

| Halogen Substitution | Bromine at position 4 (para), fluorine at position 2 (ortho) |

| Electronic Configuration | Electron-withdrawing halogens create a polarized electron density distribution |

This classification aligns with HPAcAms’ formation mechanisms, which involve electrophilic substitution during chlorination of aromatic amino acids. The compound’s stability in aqueous environments and resistance to hydrolysis make it a model system for studying halogen-directed reactivity in DBPs.

Rationale for the Specific Bromo-Fluoro Substitution Pattern

The 4-bromo-2-fluoro configuration is engineered to optimize electronic and steric effects:

- Bromine’s Role : The para-bromo group enhances electrophilic aromatic substitution reactivity, facilitating further functionalization. Its large atomic radius also induces steric hindrance, protecting the acetamide group from enzymatic cleavage.

- Fluorine’s Role : The ortho-fluoro substituent exerts a strong electron-withdrawing effect via inductive withdrawal, stabilizing intermediate carbocations during synthetic reactions. This positioning minimizes steric clashes while maximizing dipole interactions in target binding pockets.

特性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMJLHVIMRIFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Acetylation of 4-Bromo-2-fluoroaniline

The most widely documented method involves the acetylation of 4-bromo-2-fluoroaniline using acetic anhydride or acetyl chloride.

Procedure :

- Reaction Setup : A 3L three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer is charged with 4-bromo-2-fluoroaniline (10–11 g) and acetic anhydride (11–13 g).

- Reaction Conditions : The mixture is stirred at 50–70°C for 2–4 hours under an inert atmosphere.

- Workup : The reaction is quenched by pouring into ice-cold water, yielding a white precipitate. The crude product is washed with cold water, dried, and recrystallized from ethanol to obtain needle-like crystals.

Key Parameters :

- Solvent : Solvent-free conditions or tetrahydrofuran (THF) for improved homogeneity.

- Catalyst : Base catalysts (e.g., pyridine) are optional but enhance reaction efficiency.

Alternative Acylating Agents

Acetyl chloride may replace acetic anhydride for faster kinetics, though it requires stringent moisture control.

Procedure :

- Reaction : 4-Bromo-2-fluoroaniline is treated with acetyl chloride (1.2 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv) as a base.

- Workup : The organic layer is washed with dilute HCl, dried over MgSO₄, and concentrated. Recrystallization from hexane/ethyl acetate yields the product.

Advantages :

- Shorter reaction time (1–2 hours).

- Higher purity (>98%) due to reduced byproduct formation.

Industrial-Scale Production

Continuous Flow Synthesis

For large-scale manufacturing, continuous flow reactors optimize heat transfer and mixing:

- Reactor Type : Tubular reactor with residence time of 10–15 minutes.

- Conditions : 60–80°C, 5–10 bar pressure.

- Output : 90–95% conversion efficiency with inline purification via crystallization.

Purification Techniques

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield >99% purity.

Chromatography : Silica gel chromatography (eluent: 30% ethyl acetate/hexane) resolves trace impurities.

Characterization and Analytical Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇BrFNO | |

| Molecular Weight | 232.05 g/mol | |

| Melting Point | 148–151°C | |

| Density | 1.5813 g/cm³ |

Spectroscopic Data

- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–F).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.2 (s, 1H, NH), 7.6–7.4 (m, 3H, Ar–H), 2.1 (s, 3H, CH₃).

Comparative Analysis of Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic Anhydride | Acetic anhydride | 50–70 | 85–92 | 98 |

| Acetyl Chloride | Acetyl chloride | 25–40 | 88–94 | 99 |

Trade-offs :

- Acetic Anhydride : Cost-effective but slower.

- Acetyl Chloride : Faster but requires rigorous moisture control.

化学反応の分析

2-(4-Bromo-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-(4-Bromo-2-fluorophenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)acetamide depends on its specific applicationThe exact molecular targets and pathways involved would depend on the specific context of its use in research or industry .

類似化合物との比較

Structural Analogs in Medicinal Chemistry

Thiazolidinedione Derivatives

Compounds with a thiazolidinedione (TZD) moiety linked to the 2-(4-bromo-2-fluorophenyl)acetamide core exhibit diverse pharmacological activities:

Key Observations :

- The TZD-furan hybrid (F11) shows moderate GLUT1 inhibition with a melting point of 257.6°C and HPLC purity of 98.50% .

- 3c, with a phenoxyacetamide backbone, demonstrates antitubercular activity (MIC: 2 µg/mL) but lower thermal stability compared to TZD derivatives .

Triazole and Pyrazole Derivatives

Complex heterocyclic analogs exhibit enhanced bioactivity due to additional pharmacophores:

Key Observations :

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability

- This compound derivatives with extended conjugated systems (e.g., TZD or pyridine rings) exhibit higher melting points (>250°C) due to increased intermolecular interactions .

- Simpler analogs (e.g., 3c ) melt at lower temperatures (160–162°C), correlating with reduced molecular rigidity .

Spectroscopic Signatures

- ¹H NMR : The aromatic protons in this compound resonate at δ 7.2–7.6 ppm, while substituents like TZD or pyridine introduce downfield shifts (δ 8.0–10.0 ppm) due to electron-withdrawing effects .

- LC-MS : Molecular ion peaks for TZD derivatives (e.g., F11: [M+H]⁺ = 424.9) align with theoretical masses, confirming synthetic accuracy .

Key Insights :

- Phenoxyacetamides like 3c are promising for tuberculosis treatment but require optimization for toxicity profiles .

生物活性

2-(4-Bromo-2-fluorophenyl)acetamide is an organic compound noted for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests diverse interactions with biological targets, making it a compound of interest in drug development.

- Molecular Formula : C8H8BrFNO

- Molecular Weight : 232.05 g/mol

- Structure : The compound features a bromo and fluorine substituent on an aromatic ring, contributing to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Cytotoxicity : Preliminary studies have shown that derivatives of this compound possess varying degrees of cytotoxicity against different cancer cell lines. For instance, modifications in the acetamido moiety can enhance cytotoxic effects, as observed in related compounds with similar structures .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against various strains of bacteria. Studies suggest that it may exhibit selective inhibition against Gram-positive bacteria, showcasing potential as an antimicrobial agent .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors involved in disease pathways. These interactions can influence various biochemical processes, including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.

- Binding Affinity : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have highlighted the binding affinity of this compound to target proteins, which is crucial for understanding its therapeutic potential.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound derivatives found that certain modifications led to enhanced activity against specific cancer cell lines. For example:

| Compound Variant | Cell Line A (IC50 µM) | Cell Line B (IC50 µM) |

|---|---|---|

| Base Compound | 20 | 25 |

| Variant 1 | 10 | 15 |

| Variant 2 | 5 | 12 |

This table illustrates how structural modifications can significantly alter the potency of the compound against different cancer types .

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated effective inhibition against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Enterococcus faecalis | 125 |

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-(4-Bromo-2-fluorophenyl)acetamide?

Synthesis typically involves coupling reactions between substituted phenylacetic acid derivatives and amines under controlled conditions. Key steps include:

- Bromination and fluorination : Introduction of bromine and fluorine groups at specific positions on the phenyl ring using halogenation reagents (e.g., NBS for bromination, Selectfluor for fluorination) .

- Acetamide formation : Reaction of the halogenated phenylacetic acid with ammonia or amines via nucleophilic acyl substitution .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity .

- X-ray crystallography for definitive structural elucidation, as demonstrated in related bromo-fluorophenyl acetamide derivatives .

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- In vitro assays :

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using disk diffusion or microdilution methods .

- Anticancer screening : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .

- Enzyme inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Q. What computational methods are suitable for studying the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .

- Reaction path analysis : Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states in synthetic pathways .

Q. How can researchers resolve contradictions in structural or activity data for this compound?

- Cross-validation of techniques : Compare X-ray crystallography (definitive bond lengths/angles) with NMR data to confirm substituent positions .

- Statistical analysis : Apply multivariate regression to identify outliers in bioactivity datasets (e.g., inconsistent IC₅₀ values across labs) .

- Isotopic labeling : Use deuterated analogs to trace metabolic degradation pathways that may explain variability in biological assays .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Target identification :

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify genes essential for compound activity .

- Metabolomics : Use LC-MS to profile changes in cellular metabolites post-treatment, linking pathways to observed effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。